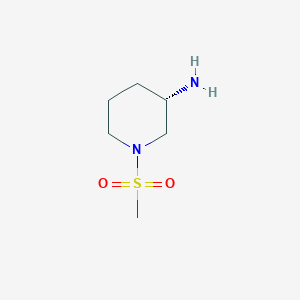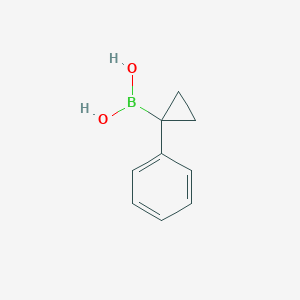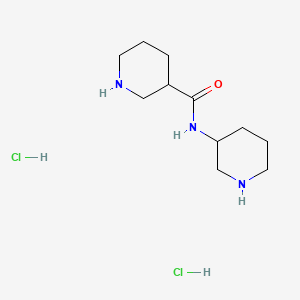
5-(2-Ethoxyphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Ethoxyphenyl)oxazolidin-2-one is a chemical compound belonging to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen, nitrogen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one typically involves the cyclization of 2-ethoxyaniline with chloroacetyl chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate amide, which undergoes intramolecular cyclization to form the oxazolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Ethoxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various substituted oxazolidinones.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(2-Ethoxyphenyl)oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
5-(2-Methoxyphenyl)oxazolidin-2-one
5-(2-Hydroxyphenyl)oxazolidin-2-one
5-(2-Chlorophenyl)oxazolidin-2-one
5-(2-Fluorophenyl)oxazolidin-2-one
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-(2-ethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-9-6-4-3-5-8(9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clé InChI |
OXHZMMROFIOYCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)







![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)

![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)



